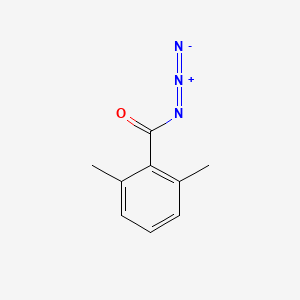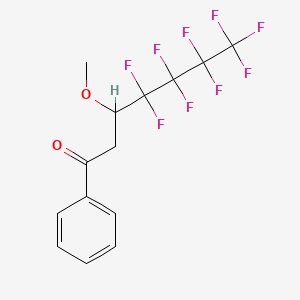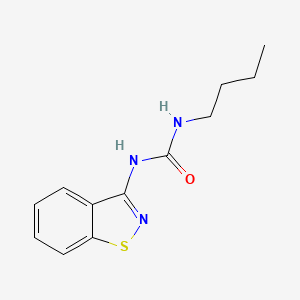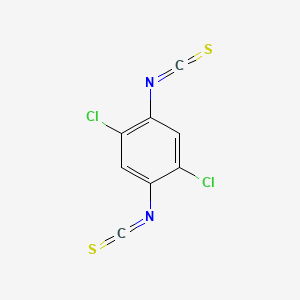
1,4-Dichloro-2,5-diisothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2,5-diisothiocyanatobenzene is an organic compound with the molecular formula C8H2Cl2N2S2 It is a derivative of benzene, where two chlorine atoms and two isothiocyanate groups are substituted at the 1,4 and 2,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2,5-diisothiocyanatobenzene can be synthesized through a multi-step process involving the chlorination and subsequent isothiocyanation of benzene derivatives. The general synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.
Isothiocyanation: The 1,4-dichlorobenzene is then reacted with thiophosgene (CSCl2) in the presence of a base like pyridine to introduce the isothiocyanate groups at the 2,5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloro-2,5-diisothiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and isothiocyanate groups.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isothiocyanate groups to form corresponding sulfonyl derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isothiocyanate groups to amines.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atoms under basic conditions.
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Produced by the reduction of isothiocyanate groups.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2,5-diisothiocyanatobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dichloro-2,5-diisothiocyanatobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. The isothiocyanate groups can react with nucleophiles, forming covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including the labeling of antibodies for imaging and the synthesis of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diisothiocyanatobenzene: Similar structure but lacks chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Contains methoxy groups instead of isothiocyanate groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with different functional groups.
Uniqueness
1,4-Dichloro-2,5-diisothiocyanatobenzene is unique due to the combination of chlorine and isothiocyanate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
97954-63-7 |
|---|---|
Molekularformel |
C8H2Cl2N2S2 |
Molekulargewicht |
261.2 g/mol |
IUPAC-Name |
1,4-dichloro-2,5-diisothiocyanatobenzene |
InChI |
InChI=1S/C8H2Cl2N2S2/c9-5-1-7(11-3-13)6(10)2-8(5)12-4-14/h1-2H |
InChI-Schlüssel |
GFMQOZXTWZRTFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)N=C=S)Cl)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


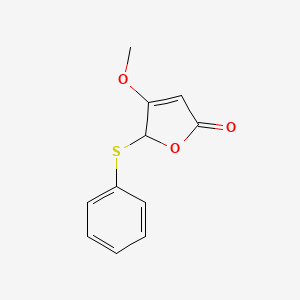

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)

![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)
